molecular formula C12H16 B13875294 1-Methyl-4-pent-4-en-2-ylbenzene

1-Methyl-4-pent-4-en-2-ylbenzene

Cat. No.: B13875294
M. Wt: 160.25 g/mol
InChI Key: FPJJFVCUOPDCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-pent-4-en-2-ylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a methyl group at position 1 and a pent-4-en-2-yl group at position 2. Its structure combines aromaticity with an alkenyl side chain, making it relevant in organic synthesis and materials science. The compound’s reactivity is influenced by the conjugated π-system of the benzene ring and the double bond in the pentenyl substituent.

Properties

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-methyl-4-pent-4-en-2-ylbenzene

InChI

InChI=1S/C12H16/c1-4-5-11(3)12-8-6-10(2)7-9-12/h4,6-9,11H,1,5H2,2-3H3

InChI Key

FPJJFVCUOPDCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-pent-4-en-2-ylbenzene typically involves the alkylation of toluene with 4-penten-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_2=\text{CHCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2=\text{CHCH}_2\text{CH}_3) ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-pent-4-en-2-ylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bond in the pent-4-en-2-yl group to a single bond, forming 1-Methyl-4-pentylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are commonly employed.

    Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound-1-ol, this compound-1-al, or 1-Methyl-4-pent-4-en-2-ylbenzoic acid.

    Reduction: Formation of 1-Methyl-4-pentylbenzene.

    Substitution: Formation of various halogenated derivatives such as 1-Methyl-4-pent-4-en-2-yl-2-bromobenzene.

Scientific Research Applications

1-Methyl-4-pent-4-en-2-ylbenzene has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-Methyl-4-pent-4-en-2-ylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The compound’s molecular targets and pathways involved in its action are still under investigation, but it is believed to modulate specific signaling pathways and metabolic processes.

Comparison with Similar Compounds

1-Methyl-4-pent-4-en-2-ylbenzene vs. 1-Methyl-4-prop-1-en-2-ylbenzene (CAS 1195-32-0)

  • Structural Differences : The latter has a shorter propenyl chain (C₃) compared to the pentenyl (C₅) chain in the target compound.
  • Impact on Properties: Longer alkenyl chains increase molecular weight (174.28 vs. 146.23 g/mol) and may elevate boiling points.

This compound vs. 1-Methyl-4-(4-methyl-4-pentenyl)benzene (CAS 74672-08-5)

  • Structural Differences : The substituent in the latter is a branched 4-methylpentenyl group, whereas the target compound has a linear pentenyl chain.
  • Impact on Reactivity : Branching may reduce reactivity in electrophilic addition due to steric hindrance, while linear chains favor regioselective reactions .

Reactivity and Functional Group Comparisons

Hydroperoxide Formation (Analogous to 1-Methoxy-4-(1-methylethyl)benzene Oxidation)

  • Similarity: Both compounds undergo radical-mediated oxidation. For example, 1-methoxy-4-(1-methylethyl)benzene oxidizes to form hydroperoxides and ketones (e.g., 1-(4-methoxyphenyl)ethanone) via free-radical pathways .
  • Divergence : The absence of methoxy groups in this compound may slow oxidation rates compared to methoxy-substituted analogs.

Alkyne vs. Alkene Reactivity

  • Comparison with 1-(3,3-Dimethyl-5-phenylpent-1-yn-1-yl)-4-methylbenzene (4g)
    • Functional Group : The ethynyl group in 4g enables alkyne-specific reactions (e.g., cycloadditions), whereas the pentenyl group in the target compound is more prone to hydrogenation or epoxidation.
    • Synthetic Utility : Alkynes are preferred for click chemistry, while alkenes are more reactive in polymerization or Diels-Alder reactions .

Data Tables: Key Properties and Reactivity

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Reactivity Reference
This compound C₁₂H₁₆ 160.26 (calculated) Linear pentenyl, methyl Electrophilic addition, oxidation N/A
1-Methyl-4-prop-1-en-2-ylbenzene C₁₀H₁₂ 132.20 Propenyl, methyl Radical polymerization
1-Methyl-4-(4-methyl-4-pentenyl)benzene C₁₃H₁₈ 174.28 Branched pentenyl, methyl Steric-hindered reactions

Table 2: Reaction Pathways in Analogous Systems

Reaction Type Target Compound (Hypothesized) Comparable System (Evidence) Products/Outcomes Reference
Oxidation Hydroperoxide formation 1-Methoxy-4-(1-methylethyl)benzene → 1-(4-Methoxyphenyl)ethanone Ketones, alcohols
Catalytic Coupling Alkenyl functionalization Synthesis of 1-(3,3-Dimethylpent-1-yn-1-yl)-4-methylbenzene (4g) Alkynes via cesium-mediated steps

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.